3-Chloro-1-phenyl-2-propen-1-one
Description
3-Chloro-1-phenyl-2-propen-1-one (IUPAC name: 3'-Chloropropiophenone) is an α,β-unsaturated ketone with a chlorinated aromatic substituent. Its molecular formula is C₉H₇ClO, and it has a molecular weight of 168.62 g/mol . Key physical properties include:
- Melting point (mp): 45–47°C
- Boiling point (bp): 124°C
- Flash point (Fp): >113°C (>235.4°F)
This compound is characterized by a conjugated enone system (C=O adjacent to C=C), which confers reactivity toward nucleophilic additions (e.g., Michael addition) and electrophilic substitutions. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science .
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-chloro-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-7H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZUGELJKUYWQA-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288371 | |
| Record name | (2E)-3-Chloro-1-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15724-86-4, 3306-07-8 | |
| Record name | (2E)-3-Chloro-1-phenyl-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15724-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylophenone, 3-chloro-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015724864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-Chloro-1-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-1-phenyl-2-propen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylpropenones
(E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
- Structure: Features a 2-chlorophenyl and 3-methoxyphenyl group on the enone backbone.
- Applications: Studied for non-linear optical (NLO) properties due to extended π-conjugation .
(E)-1-{4-[(E)-3-Chlorobenzylideneamino]-phenyl}-3-(3-chlorophenyl)prop-2-en-1-one
- Structure: Contains a 3-chlorophenyl group and a Schiff base substituent.
- Properties: The dihedral angles between aromatic rings influence crystallinity and packing, relevant for solid-state applications .
1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one Derivatives
Chlorinated Propanones
1-Chloro-3-(3-chlorophenyl)propan-2-one
- Molecular formula: C₉H₈Cl₂O
- Molecular weight: 203.07 g/mol
- Physical properties:
- Key differences: The absence of a conjugated enone system reduces reactivity toward nucleophilic additions compared to 3-Chloro-1-phenyl-2-propen-1-one. The additional chlorine atom increases molecular weight and lipophilicity .
Amino-Substituted Propanones
2-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride
- Molecular formula: C₉H₁₁Cl₂NO
- Properties: The amino group and hydrochloride salt enhance water solubility and bioavailability.
- Applications: Potential use in drug synthesis due to its bioactive scaffold .
1-(3-Chlorophenyl)-2-(methylamino)propan-1-one Hydrochloride
Chlorinated Alkenes (Non-Ketone Analogues)
3-Chloro-1-propene (Allyl Chloride)
- Molecular formula: C₃H₅Cl
- Molecular weight: 76.53 g/mol
- Boiling point: 45°C (pure compound)
- Applications: Widely used as an alkylating agent in polymer production. Lacks the ketone functionality, limiting its utility in enone-specific reactions .
3-Chloro-2-methyl-1-propene
Comparative Data Table
*Measured at reduced pressure (0.22–0.25 Torr).
Key Findings and Implications
- Reactivity: The α,β-unsaturated ketone in this compound enables unique reactivity (e.g., conjugate additions) absent in chlorinated propanones or alkenes .
- Physical Properties: Substituents significantly influence melting/boiling points; electron-withdrawing groups (e.g., Cl) increase melting points, while branched chains reduce boiling points .
- Applications: Amino-substituted derivatives show promise in drug development, while phenylpropenones are favored in materials science .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
